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Compound of Interest

Compound Name: Flupoxam

Cat. No.: B1168991

Flupoxam: An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals
Introduction

Flupoxam is a synthetically produced herbicide classified under the triazole chemical family. Its
primary application is in the control of broad-leaved weeds, particularly in cereal crops. The
herbicidal activity of Flupoxam stems from its ability to inhibit cellulose biosynthesis in
susceptible plants, leading to the disruption of cell wall formation and ultimately, plant death.
This technical guide provides a comprehensive overview of Flupoxam, focusing on its
chemical identity and known biological effects.

Chemical Identity
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Property Value

1-[4-chloro-3-(2,2,3,3,3-
IUPAC Name pentafluoropropoxymethyl)phenyl]-5-phenyl-1H-

1,2,4-triazole-3-carboxamide

Chemical Formula C19H14CIFsN4O2
CAS Number 119126-15-7
Molar Mass 460.79 g/mol

A substituted phenyl ring linked to a 1,2,4-

triazole ring which contains a carboxamide
Chemical Structure group and a phenyl group. The initial phenyl ring

is further substituted with a chlorine atom and a

pentafluoropropoxy methyl ether group.

Synthesis Pathway and Intermediates

Detailed, publicly available information regarding the specific commercial synthesis pathway of
Flupoxam, including precise reaction conditions, yields, and purification methods, is limited in

the scientific and patent literature. Constructing a complete and verified synthesis scheme with
experimental protocols is therefore not feasible at this time.

However, based on the general principles of synthetic organic chemistry and known reactions
for assembling similar molecular structures, a plausible, though unverified, retrosynthetic
analysis can be proposed. This would likely involve the synthesis of key intermediates followed
by their coupling to form the final Flupoxam molecule.

Hypothetical Retrosynthetic Approach

A logical disconnection approach to the synthesis of Flupoxam would suggest the formation of
the core triazole-carboxamide structure from key building blocks. The following diagram
illustrates a conceptual retrosynthetic analysis.
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Caption: A conceptual retrosynthetic pathway for Flupoxam.
Key Hypothetical Intermediates:

e 1-(4-chloro-3-(pentafluoropropoxymethyl)phenyl)hydrazine: This would be a crucial
intermediate, providing the substituted phenyl portion of the molecule. Its synthesis would
likely start from a commercially available chlorotoluene derivative, followed by functional
group manipulations to introduce the pentafluoropropoxy and hydrazine moieties.

o Ethyl 2-oxo0-2-phenylacetate (or a related derivative): This would serve as the precursor for
the C3 and C5 positions of the triazole ring, including the carboxamide and phenyl groups.

¢ 4-Chloro-3-(hydroxymethyl)aniline: A potential precursor for the introduction of the
pentafluoropropoxy ether side chain.

e 2,2,3,3,3-Pentafluoropropanol: The source of the fluorinated side chain.
Plausible Synthetic Steps (General Overview):

o Synthesis of the Substituted Aniline: The synthesis would likely commence with a suitable
starting material like 4-chloro-3-methylaniline. The methyl group could be functionalized to a
hydroxymethyl group, which is then etherified with a pentafluoropropyl source (e.g.,
2,2,3,3,3-pentafluoropropyl bromide or tosylate) under basic conditions.

o Formation of the Phenylhydrazine: The resulting substituted aniline would then be converted
to the corresponding phenylhydrazine derivative through diazotization followed by reduction.
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» Triazole Ring Formation: The core 1,2,4-triazole ring could be constructed via a
condensation reaction between the synthesized phenylhydrazine and a suitable 1,3-
dicarbonyl compound or its equivalent, which would also incorporate the phenyl and
carboxamide functionalities. This is a common method for the synthesis of substituted
triazoles.

Experimental Protocols

Due to the lack of specific published synthesis procedures for Flupoxam, detailed experimental
protocols with precise quantities, reaction times, temperatures, and purification methods cannot
be provided. The development of such a protocol would necessitate extensive laboratory
research and optimization.

Quantitative Data

Similarly, without access to specific experimental data from the synthesis of Flupoxam, a table
of quantitative data (e.g., reaction yields, purity of intermediates, spectroscopic data) cannot be
compiled.

Conclusion

Flupoxam is a potent herbicide with a well-defined chemical structure and mechanism of
action. While a detailed, step-by-step synthesis pathway with accompanying experimental data
is not publicly available, a plausible synthetic route can be hypothesized based on established
organic chemistry principles. The development of a robust and efficient synthesis is a critical
aspect of the commercial production of any agrochemical. Further research and disclosure in
the scientific or patent literature would be required to provide a definitive and in-depth guide to
the synthesis of Flupoxam.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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